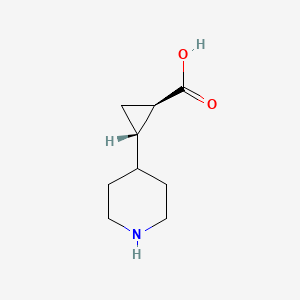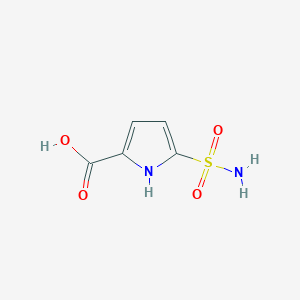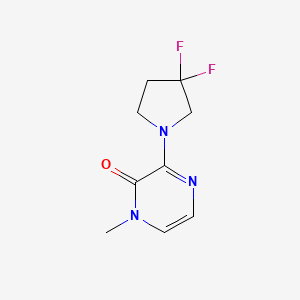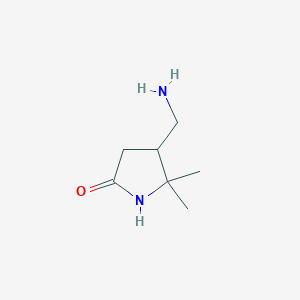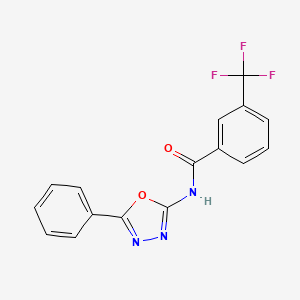![molecular formula C16H20FN3O B2752190 N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide CAS No. 1311859-98-9](/img/structure/B2752190.png)
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is often used as a research chemical in scientific studies to better understand its mechanism of action and potential therapeutic applications. In
Mechanism of Action
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide acts as a potent agonist at the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. This receptor is involved in the regulation of various physiological processes, including pain sensation, appetite, and mood. By binding to CB1, N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide can modulate these processes, leading to its psychoactive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide are similar to those of other synthetic cannabinoids, including euphoria, altered perception, and relaxation. However, these effects can also be accompanied by negative side effects, such as anxiety, paranoia, and hallucinations. In addition, N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to have a high potential for abuse and addiction, making it a subject of concern for public health officials.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide has several advantages as a research chemical, including its potent cannabinoid receptor activity and its ability to modulate various physiological processes. However, it also has several limitations, including its potential for abuse and addiction, and its negative side effects. In addition, the use of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide in laboratory experiments requires strict adherence to safety protocols, as it can be hazardous if mishandled.
Future Directions
There are several future directions for research on N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide, including further investigation of its mechanism of action and potential therapeutic applications. In addition, studies on the long-term effects of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide use are needed to better understand its potential risks and benefits. Finally, research on the development of safer and more effective synthetic cannabinoids is needed to address the public health concerns associated with these compounds.
Conclusion:
In conclusion, N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is often used as a research chemical in scientific studies to better understand its mechanism of action and potential therapeutic applications. While N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide has several advantages as a research chemical, including its potent cannabinoid receptor activity, it also has several limitations, including its potential for abuse and addiction, and its negative side effects. Further research is needed to better understand the risks and benefits of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide, and to develop safer and more effective synthetic cannabinoids.
Synthesis Methods
The synthesis of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide involves several steps, starting with the reaction of piperidine with 3-fluorobenzyl chloride to form N-(3-fluorobenzyl)piperidine. This compound is then reacted with N-methyl-N-(tert-butoxycarbonyl)glycine to form N-(3-fluorobenzyl)piperidine-3-carboxylic acid tert-butyl ester. The tert-butyl ester group is then removed by treatment with trifluoroacetic acid, and the resulting carboxylic acid is reacted with cyanomethyl chloride to form N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide.
Scientific Research Applications
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide is often used as a research chemical in scientific studies to better understand its mechanism of action and potential therapeutic applications. It has been shown to have potent cannabinoid receptor activity, making it a useful tool for studying the endocannabinoid system. N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide has also been investigated for its potential as a treatment for various medical conditions, including pain, anxiety, and depression.
properties
IUPAC Name |
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-19(9-7-18)16(21)14-5-3-8-20(12-14)11-13-4-2-6-15(17)10-13/h2,4,6,10,14H,3,5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDMWSQRBAPFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)
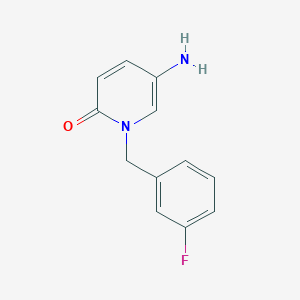
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)
